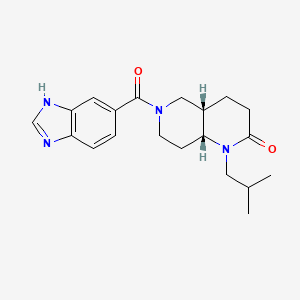
N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, also known as DPA-713, is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that plays a crucial role in regulating cellular energy metabolism and apoptosis. DPA-713 has been extensively studied in the field of neuroinflammation and neurodegenerative diseases due to its ability to bind to TSPO, which is upregulated in activated microglia and astrocytes in the brain.
Wirkmechanismus
N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide binds to TSPO, which is located on the outer mitochondrial membrane of cells. TSPO plays a role in regulating cholesterol transport and steroid hormone synthesis in mitochondria. This compound can modulate TSPO activity and affect cellular energy metabolism and apoptosis. The exact mechanism of action of this compound is still under investigation, but it is thought to involve the regulation of mitochondrial function and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models. This compound can modulate microglial activation and cytokine production, reduce oxidative stress and neuronal damage, and improve cognitive function. This compound has also been shown to have anti-tumor activity in some cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide in lab experiments is its selectivity for TSPO. This compound can be used as a marker for neuroinflammation in PET imaging studies and can also be used to modulate mitochondrial function and oxidative stress in in vitro and in vivo models. One limitation of using this compound is its solubility in aqueous solutions, which can make it difficult to use in some experiments. This compound is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide. One area of interest is the development of new TSPO ligands with improved selectivity and pharmacokinetic properties. Another area of interest is the use of this compound in combination with other drugs to enhance its neuroprotective and anti-tumor effects. This compound may also have potential applications in other fields, such as cardiovascular disease and metabolic disorders, due to its ability to modulate mitochondrial function and oxidative stress. Further research is needed to fully understand the potential of this compound and other TSPO ligands in these areas.
Synthesemethoden
The synthesis of N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide involves the reaction of 2,6-diethylphenylamine with 3,4-dimethyl-6-oxo-1(6H)-pyridazinecarboxylic acid to form the corresponding amide. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified by column chromatography to obtain this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide has been extensively studied in the field of neuroinflammation and neurodegenerative diseases. TSPO is upregulated in activated microglia and astrocytes in the brain, which are key players in neuroinflammation. This compound can bind to TSPO and be used as a marker for neuroinflammation in positron emission tomography (PET) imaging studies. PET imaging with this compound has been used to monitor neuroinflammation in Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-14-8-7-9-15(6-2)18(14)19-16(22)11-21-17(23)10-12(3)13(4)20-21/h7-10H,5-6,11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOXKYGTECHRIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2C(=O)C=C(C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5316148.png)



![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5316170.png)
![2-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5316172.png)
![2-bromo-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5316183.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5316201.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-5-methoxyphenyl 2-methoxybenzoate](/img/structure/B5316203.png)
![8-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5316208.png)
![2-(4-nitrophenyl)-N'-[(4-phenoxybutanoyl)oxy]ethanimidamide](/img/structure/B5316209.png)
![2-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5316217.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,2,2-trimethylpiperazine](/img/structure/B5316233.png)
![methyl 2-{[3-(6-chloro-1,3-benzodioxol-5-yl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5316234.png)
